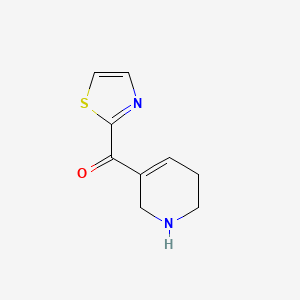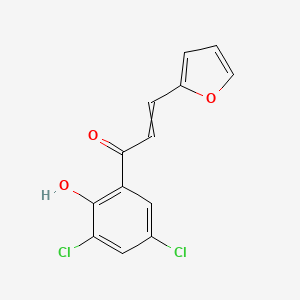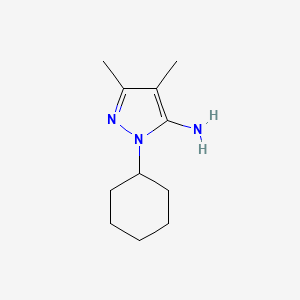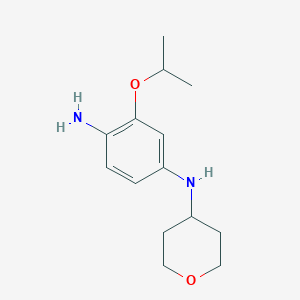
(3-Isobutoxy-6-methyl-pyridin-2-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methanol group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, isobutyl alcohol, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with 2-chloropyridine under anhydrous conditions.
Nucleophilic Substitution: The Grignard reagent is then reacted with isobutyl alcohol to form the desired product, [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol: shares structural similarities with other pyridine derivatives such as 2-methyl-3-(2-methylpropoxy)pyridine and 6-methyl-3-(2-methylpropoxy)pyridine.
Imidazole Derivatives: Compounds like imidazole and its derivatives also exhibit similar chemical properties and applications.
Dichloroanilines: These compounds, which consist of an aniline ring substituted with chlorine atoms, are used in the production of dyes and herbicides.
Uniqueness
The uniqueness of [6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
[6-methyl-3-(2-methylpropoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)7-14-11-5-4-9(3)12-10(11)6-13/h4-5,8,13H,6-7H2,1-3H3 |
Clave InChI |
GWRNLBPXEAXNCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)OCC(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)
![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)


![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)


![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)


